molecular formula C19H15F4N3OS B2595239 2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 869346-26-9

2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2595239
CAS No.: 869346-26-9
M. Wt: 409.4
InChI Key: ADJMAKZOITWNQM-UHFFFAOYSA-N
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Description

2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a combination of fluorinated aromatic rings and an imidazole moiety

Mechanism of Action

    Target of action

    Compounds with an imidazole ring, like “F1872-0607”, are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific target of “F1872-0607” would depend on its exact structure and the conditions under which it is used.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-fluorobenzyl chloride and an imidazole derivative.

    Formation of the Thioether Linkage: The sulfanyl group is introduced by reacting the imidazole derivative with a thiol compound.

    Acetamide Formation: The final step involves the reaction of the intermediate with 3-(trifluoromethyl)benzoyl chloride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the aromatic rings, potentially leading to hydrogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrogenated derivatives of the imidazole or aromatic rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Industry: Used in the development of materials with specific properties, such as fluorinated polymers.

Comparison with Similar Compounds

Similar Compounds

  • 2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
  • 2-({1-[(4-bromophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Uniqueness

The presence of the 4-fluorophenyl group and the trifluoromethyl group makes this compound unique compared to its analogs. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F4N3OS/c20-15-6-4-13(5-7-15)11-26-9-8-24-18(26)28-12-17(27)25-16-3-1-2-14(10-16)19(21,22)23/h1-10H,11-12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJMAKZOITWNQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NC=CN2CC3=CC=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F4N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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